2-chloro-N-(cyclobutylmethyl)-5-methylaniline
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Overview
Description
2-chloro-N-(cyclobutylmethyl)-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom, a cyclobutylmethyl group, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclobutylmethyl)-5-methylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 5-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom.
Alkylation: Finally, the chlorinated intermediate is alkylated with cyclobutylmethyl chloride in the presence of a base such as sodium hydride (NaH) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclobutylmethyl)-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted anilines.
Scientific Research Applications
2-chloro-N-(cyclobutylmethyl)-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool for studying enzyme inhibition and protein interactions.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its structural features may be exploited to design compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(cyclobutylmethyl)acetamide
- 2-chloro-N-(cyclobutylmethyl)benzamide
- 2-chloro-N-(cyclobutylmethyl)phenylacetamide
Uniqueness
2-chloro-N-(cyclobutylmethyl)-5-methylaniline is unique due to the presence of the cyclobutylmethyl group and the specific substitution pattern on the aniline ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9-5-6-11(13)12(7-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOAERKUUQHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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